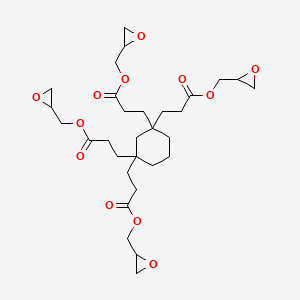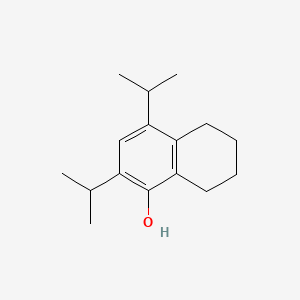
9-Isopropyl-2-methyl-1,5-dioxaspiro(5.5)undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 303-764-6, also known as Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride, is a chemical compound with the molecular formula C9H12ClNO3. This compound is recognized for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 3,4-methylenedioxyaniline with ethylene oxide in the presence of a catalyst to form Hydroxyethyl-3,4-methylenedioxyaniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride typically involves large-scale batch reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and its effects on cellular pathways.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may interact with enzymes and proteins, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride can be compared with other similar compounds, such as:
Hydroxyethyl-3,4-methylenedioxybenzene: Similar structure but lacks the amine group.
3,4-Methylenedioxyaniline: Parent compound without the hydroxyethyl group.
Hydroxyethyl-3,4-methylenedioxyphenol: Contains a phenol group instead of an amine.
The uniqueness of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
94213-59-9 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
4-methyl-9-propan-2-yl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O2/c1-10(2)12-4-7-13(8-5-12)14-9-6-11(3)15-13/h10-12H,4-9H2,1-3H3 |
Clave InChI |
IEETZJSBEFIQRM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOC2(O1)CCC(CC2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)


